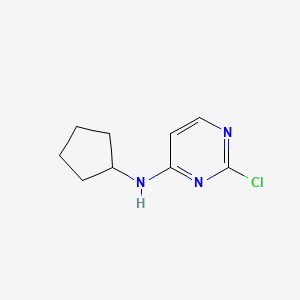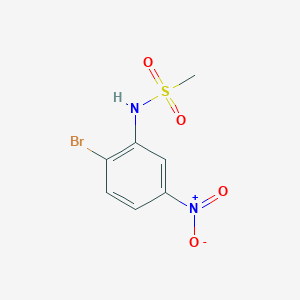
1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of azetidine derivatives with triazole precursors. One common method is the aza-Michael addition, where azetidine is reacted with an α,β-unsaturated ketone in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Similar in structure but contains an imidazole ring instead of a triazole ring.
1-(Azetidin-3-yl)-1H-pyrazole hydrochloride: Contains a pyrazole ring, offering different biological activities and chemical properties.
1-(Azetidin-3-yl)-1H-benzimidazole hydrochloride: Features a benzimidazole ring, which may confer unique pharmacological properties.
The uniqueness of this compound lies in its specific combination of azetidine and triazole rings, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C5H9ClN4 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-5(2-6-1)9-4-7-3-8-9;/h3-6H,1-2H2;1H |
InChIキー |
SPVBOJBSURLBDS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2C=NC=N2.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-7-phenylthieno[2,3-d]pyridazin-4-one](/img/structure/B8559407.png)


![2,3,4,5-Tetrahydro-benzo[b]oxepin-9-ylamine](/img/structure/B8559435.png)





![Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester](/img/structure/B8559468.png)




